Enhanced Hydrogen Bond Acceptor Capacity Relative to Mono-Fluorinated Analog
The 3,5-difluoro-substituted compound possesses 7 hydrogen bond acceptor sites, compared to only 6 for the mono-fluoro analog 1-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol (CAS 1282377-15-4) [1][2]. This quantitative difference arises from the additional fluorine atom. Hydrogen bond acceptor count is a key determinant of molecular recognition, aqueous solubility, and ADME properties, making this a measurable chemical distinction relevant to target engagement and formulation [1].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 7 |
| Comparator Or Baseline | 1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol (CAS 1282377-15-4): 6 |
| Quantified Difference | +1 HBA (17% increase) |
| Conditions | Computed by Cactvs 3.4.6.11 via PubChem |
Why This Matters
A higher HBA count can improve aqueous solubility and influence binding to polar receptor pockets; incorrect substitution can shift both in vitro potency and in vivo pharmacokinetics unpredictably.
- [1] PubChem. Compound Summary for CID 71783554: 1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 71683860: 1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol. National Center for Biotechnology Information (2026). View Source
